2-(2-Methylbenzoyl)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)pyridine typically involves the reaction of 2-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: this compound alcohol.
Substitution: 3-bromo-2-(2-Methylbenzoyl)pyridine, 3-nitro-2-(2-Methylbenzoyl)pyridine.
Scientific Research Applications
2-(2-Methylbenzoyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzoyl)pyridine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical reactivity.
Benzoylpyridine: A compound with a benzoyl group attached to a pyridine ring, lacking the methyl substitution.
2-Methylpyridine: A methyl-substituted pyridine with different reactivity due to the absence of the benzoyl group.
Uniqueness: 2-(2-Methylbenzoyl)pyridine is unique due to the presence of both a benzoyl and a methyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2-methylphenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXTVPWMINBKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202933 | |
Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54523-78-3 | |
Record name | (2-Methylphenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54523-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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